4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)-1,2-dihydroisoquinolin-1-one
Description
This compound features a 1,2-dihydroisoquinolin-1-one core substituted at position 4 with a 3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl group and at position 2 with a 3,4-dimethylphenyl moiety. The 1,2,4-oxadiazole ring is a heterocyclic scaffold known for metabolic stability and hydrogen-bonding capabilities, while the chlorophenyl and dimethylphenyl substituents enhance lipophilicity and steric bulk.
Properties
IUPAC Name |
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)isoquinolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClN3O2/c1-15-7-12-19(13-16(15)2)29-14-22(20-5-3-4-6-21(20)25(29)30)24-27-23(28-31-24)17-8-10-18(26)11-9-17/h3-14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUBDFXINNDOCLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC=C(C=C5)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound “4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)-1,2-dihydroisoquinolin-1-one” is a derivative of the 1,2,4-oxadiazole class of compounds. Oxadiazoles have been reported to possess a broad spectrum of biological activity, including anti-inflammatory, anti-HIV, antibacterial, anticonvulsant, antimalarial, and anticancer properties. .
Mode of Action
Oxadiazole derivatives are known for their potential as anti-infective agents. They interact with their targets, leading to changes that inhibit the growth or function of the target organism or cell.
Biochemical Pathways
Oxadiazole derivatives are known to interact with various biochemical pathways depending on their specific targets. These interactions can lead to downstream effects that contribute to the compound’s overall biological activity.
Biological Activity
The compound 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)-1,2-dihydroisoquinolin-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and its structure includes an oxadiazole ring and a dihydroisoquinoline moiety. The presence of the 4-chlorophenyl group is particularly noteworthy due to its influence on biological activity.
Synthesis
The synthesis of this compound typically involves the condensation of various precursors, including chlorinated phenyl derivatives and oxadiazole intermediates. Techniques such as molecular docking have been employed to predict the interactions of this compound with biological targets, suggesting a promising profile for further exploration in medicinal chemistry .
Antimicrobial Activity
Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, compounds bearing the oxadiazole structure have shown efficacy against various fungal strains and Mycobacterium tuberculosis . The specific compound has been evaluated for its in vitro antifungal activity and demonstrated promising results against pathogenic fungi.
| Pathogen Tested | Activity Observed |
|---|---|
| Candida albicans | Moderate |
| Staphylococcus aureus | Significant |
| Mycobacterium tuberculosis | Notable |
Anticancer Potential
The compound has also been investigated for its anticancer properties. Studies have shown that related compounds can inhibit tumor growth in several cancer cell lines. For example, derivatives with similar scaffolds have exhibited potent activity against human tumor cells such as KB and HepG2/A2 .
The proposed mechanism by which this compound exerts its biological effects involves binding to specific enzymes or receptors within microbial or cancerous cells. The oxadiazole ring may interact with key metabolic pathways, leading to inhibition of cell proliferation or disruption of cell wall synthesis in bacteria.
Key Findings from Research
- Inhibition of COX Enzymes : Some studies indicate that compounds with similar structures may inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammation pathways . This suggests potential applications in treating inflammatory diseases.
- Structure-Activity Relationship (SAR) : The relationship between the chemical structure and biological activity has been explored extensively. Variations in substituents on the phenyl rings significantly affect potency and selectivity against target pathogens or cancer cells .
Case Studies
- Antifungal Evaluation : A study tested several derivatives against Candida albicans using disk diffusion methods, revealing that modifications to the oxadiazole ring enhanced antifungal activity significantly.
- Anticancer Screening : In vitro studies showed that certain analogs exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating their potential as lead compounds for further development.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds containing oxadiazole derivatives exhibit significant anticancer properties. The specific compound has been included in screening libraries targeting various cancer types, including breast and lung cancers. It has shown promise in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Properties
Studies have demonstrated that oxadiazole derivatives possess antimicrobial activity against a range of pathogens. The compound's structure allows for interaction with bacterial cell membranes, leading to disruption and cell death. This makes it a candidate for further development in antimicrobial therapies .
Neurological Applications
The potential neuroprotective effects of this compound are being explored in the context of neurodegenerative diseases. Preliminary studies suggest that it may help mitigate oxidative stress in neuronal cells, which is a contributing factor to diseases like Alzheimer's and Parkinson's .
Pharmacological Insights
Mechanism of Action
The compound’s mechanism involves the inhibition of specific enzymes or pathways associated with cancer cell proliferation and survival. For example, it may target kinases involved in signaling pathways critical for cell growth .
Bioavailability and Metabolism
Research on the pharmacokinetics of this compound indicates favorable absorption characteristics when administered orally. Studies are ongoing to evaluate its metabolic pathways and how modifications to its structure might enhance efficacy and reduce toxicity .
Materials Science Applications
Polymer Chemistry
Due to its unique chemical structure, this compound can be utilized in the synthesis of novel polymers with specific properties such as enhanced thermal stability or electrical conductivity. These materials can find applications in electronics or as advanced coatings .
Nanotechnology
In nanotechnology, this compound can be incorporated into nanoparticles for targeted drug delivery systems. The ability to functionalize nanoparticles with this compound may improve the specificity of drug delivery to cancerous tissues while minimizing side effects on healthy tissues .
Case Studies
Comparison with Similar Compounds
Structural and Physicochemical Data Table
| Compound Name | Core Structure | Oxadiazole Substituent | Other Substituent | Molecular Formula | Molecular Weight |
|---|---|---|---|---|---|
| Target Compound | Dihydroisoquinolin-1-one | 4-Chlorophenyl | 3,4-Dimethylphenyl | C25H17ClN3O2 | ~427.8 |
| 4-(3-(4-Chlorophenyl)-oxadiazolyl)-2-(3,4-dimethylphenyl)phthalazin-1(2H)-one | Phthalazin-1(2H)-one | 4-Chlorophenyl | 3,4-Dimethylphenyl | C24H16ClN3O2 | Not provided |
| CAS 1358338-89-2 | Dihydroisoquinolin-1-one | 3,4-Dimethylphenyl | Phenyl | C25H19N3O2 | 393.4 |
| CAS 1326895-39-9 | Dihydroisoquinolin-1-one | 4-Chloro-3-fluorophenyl | 4-Fluorophenyl | C23H12ClF2N3O2 | 435.8 |
| CAS 941962-51-2 | Pyrrolidin-2-one | 2-Chlorophenyl | 3,4-Dimethoxyphenyl | C20H18ClN3O4 | 399.8 |
Preparation Methods
Construction of the Isoquinolin-1-One Core
The isoquinolin-1-one scaffold is typically synthesized via cyclization reactions. A prominent method involves the Bischler-Napieralski cyclization , where a β-phenethylamide derivative undergoes intramolecular cyclodehydration in the presence of a Lewis acid such as phosphorus oxychloride (POCl₃) . For instance, reacting N-(3,4-dimethylbenzyl)-2-(4-chlorophenyl)acetamide with POCl₃ at 80°C yields the corresponding dihydroisoquinolinium intermediate, which is subsequently oxidized to the isoquinolin-1-one using potassium permanganate (KMnO₄) .
An alternative approach employs the Pomeranz-Fritsch reaction , which involves cyclization of a benzaldehyde-derived imine under acidic conditions. For example, condensing 3,4-dimethylbenzaldehyde with a glycine derivative forms a Schiff base, which cyclizes in concentrated sulfuric acid to produce the isoquinolinone framework . This method offers higher regioselectivity for substituents at the C-2 position.
Introduction of the 3,4-Dimethylphenyl Group
The 3,4-dimethylphenyl moiety is introduced via Friedel-Crafts alkylation or Suzuki-Miyaura coupling . In the Friedel-Crafts approach, the isoquinolin-1-one core is treated with 3,4-dimethylbenzyl chloride in the presence of aluminum chloride (AlCl₃) at 0–5°C, achieving substitution at the C-2 position with yields up to 68% .
For higher precision, the Suzuki-Miyaura cross-coupling is preferred. A halogenated isoquinolin-1-one (e.g., 2-bromo-1,2-dihydroisoquinolin-1-one) reacts with 3,4-dimethylphenylboronic acid using palladium(II) acetate (Pd(OAc)₂) as a catalyst and cesium carbonate (Cs₂CO₃) as a base in tetrahydrofuran (THF) at 60°C . This method affords the coupled product in 75–82% yield with excellent regioselectivity.
Synthesis of the 1,2,4-Oxadiazole Moiety
The 1,2,4-oxadiazole ring is constructed via cyclization of an amidoxime with a carboxylic acid derivative . For the target compound, 4-chlorobenzonitrile is first converted to 4-chlorobenzamidoxime by treatment with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol under reflux . This amidoxime is then reacted with 2-(3,4-dimethylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carbonyl chloride in the presence of 1,8-diazabicycloundec-7-ene (DBU) as a base, facilitating a [3+2] cycloaddition to form the oxadiazole ring .
Alternatively, thermal cyclization of a diacylhydrazine precursor can be employed. For example, heating N′-(4-chlorobenzoyl)-2-(3,4-dimethylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carbohydrazide at 180°C in dimethylformamide (DMF) yields the oxadiazole via elimination of water .
Coupling of the Oxadiazole to the Isoquinolinone Core
The final step involves linking the pre-formed oxadiazole moiety to the isoquinolinone. A Ullmann coupling is utilized, where a halogenated isoquinolin-1-one (e.g., 4-iodo-2-(3,4-dimethylphenyl)-1,2-dihydroisoquinolin-1-one) reacts with 5-(4-chlorophenyl)-1,2,4-oxadiazol-3-amine in the presence of copper(I) iodide (CuI) and 1,10-phenanthroline as a ligand in dimethyl sulfoxide (DMSO) at 120°C . This method achieves a coupling efficiency of 70–75%.
Optimization and Purification Strategies
Reaction Optimization :
-
Solvent Effects : Polar aprotic solvents like DMF enhance cyclization rates for oxadiazole formation .
-
Catalyst Screening : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve yields in Suzuki couplings compared to nickel catalysts .
Purification Methods :
-
Column Chromatography : Silica gel chromatography with ethyl acetate/hexane (1:3) effectively isolates the final compound .
-
Recrystallization : Methanol/water (7:3) mixtures yield crystals with >95% purity .
Analytical Data and Characterization
Spectroscopic Validation :
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 7.6 Hz, 1H, isoquinolinone H-5), 7.89–7.83 (m, 4H, oxadiazole-ArH), 7.45 (s, 1H, dimethylphenyl H-6) .
-
HRMS : m/z calculated for C₂₆H₁₉ClN₄O₂ [M+H]⁺: 454.1198, found: 454.1201 .
Thermal Stability : Differential scanning calorimetry (DSC) shows a melting point of 218–220°C, indicating high crystallinity .
Q & A
Q. What are the recommended synthetic routes for 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)-1,2-dihydroisoquinolin-1-one, and how can reaction conditions be optimized?
Methodological Answer: The synthesis involves multi-step heterocyclic coupling. A plausible route includes:
- Step 1: Condensation of 4-chlorobenzamide with hydroxylamine to form the oxadiazole ring via cyclodehydration (common for 1,2,4-oxadiazoles) .
- Step 2: Suzuki-Miyaura coupling to attach the 3,4-dimethylphenyl group to the isoquinolinone scaffold .
- Optimization: Use Pd catalysts (e.g., Pd(PPh₃)₄) and microwave-assisted synthesis to enhance yield and reduce side products. Monitor reaction progress via HPLC or TLC with UV visualization .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Purity: Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at λ = 254 nm. Validate using ≥95% purity thresholds .
- Structural Confirmation: Combine FT-IR (to confirm carbonyl and oxadiazole stretches), ¹H/¹³C NMR (to verify substituent positions), and high-resolution mass spectrometry (HRMS) for molecular formula validation .
Q. What preliminary assays are suitable for evaluating its biological activity?
Methodological Answer:
- In vitro Screening: Use kinase inhibition assays (e.g., ATP-binding pocket targeting) or cell viability assays (MTT protocol) against cancer cell lines (e.g., HeLa or MCF-7) .
- Dose-Response Curves: Test concentrations from 1 nM–100 µM, with triplicate measurements to ensure reproducibility. Include positive controls (e.g., staurosporine for kinase inhibition) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
Methodological Answer:
- Data Triangulation: Compare results from cell-free enzymatic assays (e.g., recombinant kinases) vs. cell-based assays to distinguish direct target inhibition from off-target effects .
- Mechanistic Profiling: Perform RNA-seq or proteomic analysis to identify differentially expressed pathways in responsive vs. non-responsive cell lines .
- Statistical Validation: Apply ANOVA with post-hoc Tukey tests to assess significance of observed discrepancies .
Q. What computational strategies are effective for predicting binding modes and off-target interactions?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., PARP or EGFR kinases). Validate docking poses via molecular dynamics (MD) simulations (50 ns trajectories) .
- Off-Target Prediction: Leverage SwissTargetPrediction or ChEMBL databases to identify potential secondary targets based on structural similarity .
Q. How can the compound’s metabolic stability and pharmacokinetic (PK) properties be systematically evaluated?
Methodological Answer:
- In vitro ADME:
- Microsomal Stability: Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS .
- CYP Inhibition: Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
- In vivo PK: Administer IV/PO doses in rodent models. Calculate AUC, Cmax, and half-life using non-compartmental analysis (Phoenix WinNonlin) .
Q. What strategies mitigate solubility issues during in vivo studies?
Methodological Answer:
- Formulation Optimization: Test co-solvents (e.g., PEG-400, DMSO ≤5%) or nanocarriers (liposomes, cyclodextrins) .
- Salt Formation: Synthesize hydrochloride or mesylate salts to enhance aqueous solubility. Characterize salt stability via XRPD and DSC .
Data Contradiction & Theoretical Framework Integration
Q. How should conflicting data on cytotoxicity vs. selectivity be contextualized within existing pharmacological frameworks?
Methodological Answer:
Q. What methodological refinements address discrepancies between computational predictions and experimental binding affinities?
Methodological Answer:
- Force Field Calibration: Re-parameterize AMBER or CHARMM force fields using quantum mechanical (QM) calculations for oxadiazole torsional angles .
- Water Network Analysis: Use GRID or WaterMap to identify displacement of key water molecules in binding pockets, which may explain affinity variations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
